

Roluperidone Phase 3 Trial: An Analysis of Primary Endpoint Failure

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Compound of Interest

Compound Name: Roluperidone

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Technical Support Center & Troubleshooting Guide

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the **Roluperidone** Phase 3 clinical trial and the reasons for its failure to meet its primary endpoint.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason the **Roluperidone** Phase 3 trial failed to meet its primary endpoint?

The Phase 3 trial for **Roluperidone** did not achieve statistical significance for its primary endpoint, which was the reduction of negative symptoms in schizophrenia as measured by the PANSS Marder Negative Symptoms Factor Score (NSFS) at Week 12.^{[1][2]} The primary reason cited for this failure was a larger than expected placebo effect, particularly at the 12-week mark.^[2] While the 64 mg dose showed a trend towards improvement, it did not reach statistical significance ($p \leq 0.064$).^[1]

Q2: What were the specific primary and key secondary endpoints of the trial?

- Primary Endpoint: Reduction in the PANSS Marder Negative Symptoms Factor Score (NSFS).^[1]

- Key Secondary Endpoint: Improvement in the Personal and Social Performance Scale (PSP) Total Score.[1]

Q3: How did the different doses of **Roluperidone** perform against the placebo?

Neither the 32 mg nor the 64 mg dose of **Roluperidone** demonstrated a statistically significant difference from the placebo on the primary endpoint at week 12.[1] For the key secondary endpoint, the 64 mg dose showed a nominal statistically significant improvement, while the 32 mg dose did not.[1][3]

Q4: Was the trial design appropriate for assessing the efficacy of **Roluperidone**?

The trial was designed as a randomized, double-blind, placebo-controlled study, which is the gold standard for assessing drug efficacy.[3] However, a key design feature was the administration of **Roluperidone** as a monotherapy, meaning patients were withdrawn from their existing antipsychotic medications.[3][4] The U.S. Food and Drug Administration (FDA) later noted the lack of data on the concurrent use of **Roluperidone** with other antipsychotics as a deficiency in the overall data package.[5][6]

Q5: What is the mechanism of action for **Roluperidone**?

Roluperidone has a unique mechanism of action that does not primarily target dopamine receptors, unlike typical antipsychotics.[7] It functions as an antagonist for:

- Serotonin 5-HT_{2A} receptors
- Sigma-2 (σ_2) receptors
- Alpha-1A (α_{1a}) adrenergic receptors[7][8]

This combination of receptor blockade is believed to modulate brain functions related to mood, cognition, sleep, and anxiety.[7][8]

Quantitative Data Summary

Table 1: Phase 3 Trial Primary and Key Secondary Endpoint Results (12-Week, Intent-to-Treat Population)

Endpoint	Roluperidone 32 mg (p-value)	Roluperidone 64 mg (p-value)
Primary: NSFS Change from Baseline	$p \leq 0.259$	$p \leq 0.064$
Key Secondary: PSP Total Score Change	$p \leq 0.542$	$p \leq 0.021$ (nominal)

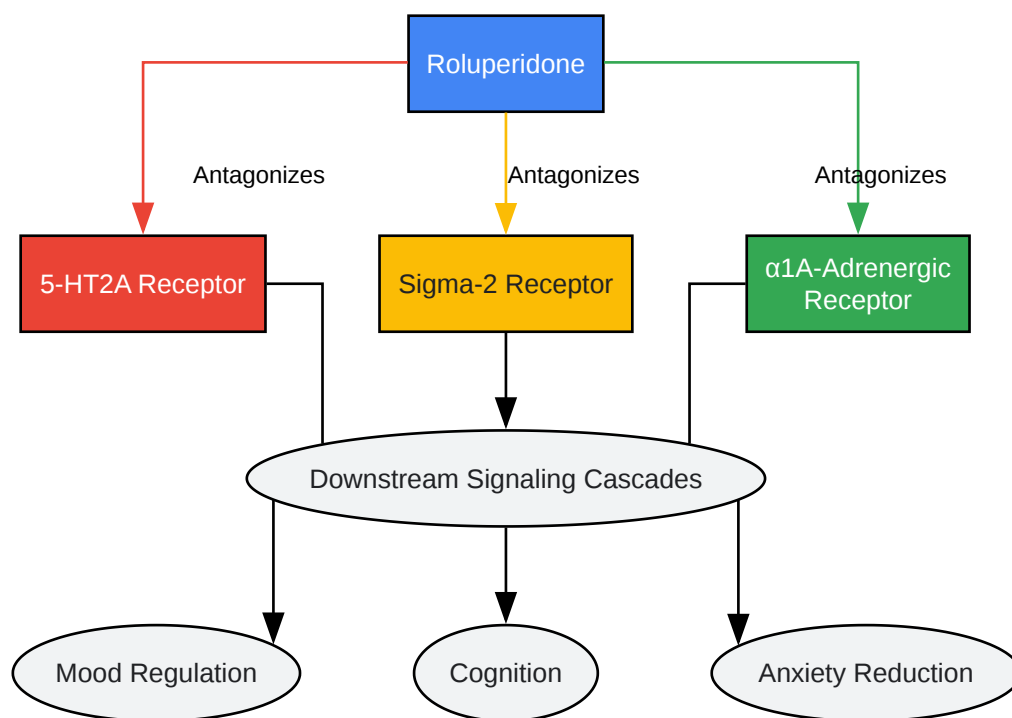
Data sourced from Minerva Neurosciences press releases.[\[1\]](#)

Experimental Protocols

Phase 3 Trial Methodology (MIN-101C07)

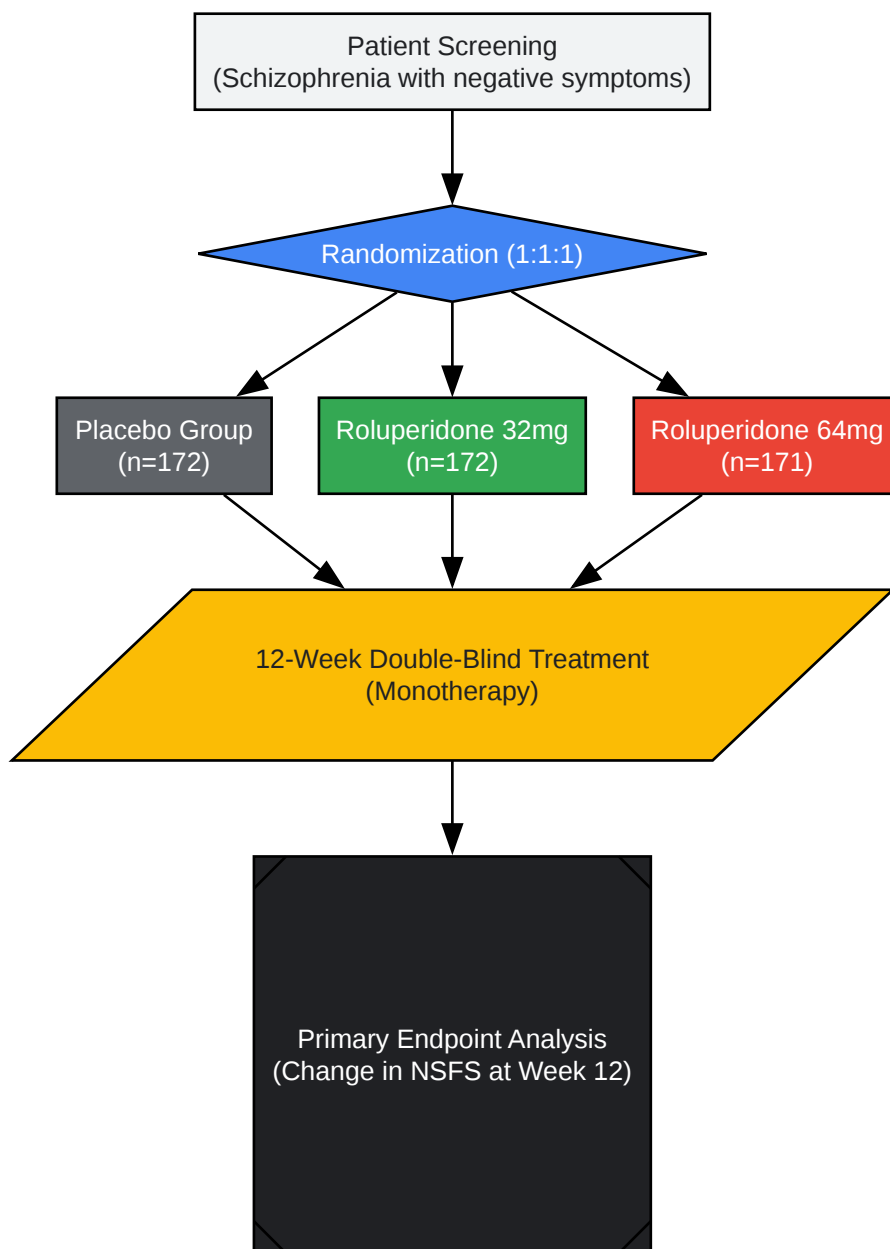
- Study Design: A 12-week, multi-national, randomized, double-blind, placebo-controlled trial. [\[3\]](#)
- Patient Population: 515 patients diagnosed with schizophrenia experiencing moderate to severe negative symptoms.[\[1\]](#)[\[3\]](#) Patients were required to have stable positive symptoms.[\[5\]](#)
- Randomization: Patients were randomized in a 1:1:1 ratio to receive either **Roluperidone 32 mg/day**, **Roluperidone 64 mg/day**, or a placebo.[\[3\]](#)
- Treatment: **Roluperidone** was administered as a monotherapy. Patients discontinued their previous antipsychotic medications prior to randomization.[\[3\]](#)[\[4\]](#)
- Primary Outcome Measure: The change from baseline in the PANSS-derived Negative Symptom Factor Score (NSFS) at week 12.[\[9\]](#)
- Key Secondary Outcome Measure: The change from baseline in the Personal and Social Performance (PSP) scale total score at week 12.[\[9\]](#)

Visualizations



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Caption: **Roluperidone's** antagonistic effects on key receptors.



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Caption: Phase 3 clinical trial workflow for **Roluperidone**.

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